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molecular formula C14H20N2O3 B8265659 Benzyl (isobutylcarbamoyl)glycinate

Benzyl (isobutylcarbamoyl)glycinate

Cat. No. B8265659
M. Wt: 264.32 g/mol
InChI Key: QANXAWOEDYIJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145435B2

Procedure details

Charge 3-methylbutanoic acid (106.36 g), toluene (800 ml) and triethylamine (126.46 g) into a 3-neck flask (R1). Heat R1 to 90° C. Add a solution of DPPA (289.3 g) in toluene (400 ml) slowly (Care: N2 released). Stir R1 at 90° C. for 30-60 mins, then cool to 20-30° C. In a separate flask (R2) charge benzyl 2-aminoacetate hydrochloride (200 g), triethylamine (150.54 g), and toluene (1000 ml) and stir at 20-30° C. for 1-2 hours. Add the R1 mixture into R2 drop wise slowly via addition funnel at 20-30° C. and stir for 1-2 hours. Slowly add the reaction mixture to water (2000 ml) with vigorous stirring. Separate the organic and extract the aqueous layer with EtOAc (2×1000 ml). Combine the organic layers and wash with 1 N hydrochloric acid (1000 ml), then 7% NaHCO3 aq (1000 ml), then water (1000 ml), then 15% brine (1000 ml). Concentrate under reduced pressure. Slurry the residue with heptane (1000 ml) then filter the solid. Dry the filter cake under reduced pressure below 40° C. to give benzyl 2-(isobutylcarbamoylamino)acetate (218 g; 98.1% assay; 81.5% yield).
Quantity
106.36 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
126.46 g
Type
solvent
Reaction Step One
Name
Quantity
289.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
150.54 g
Type
solvent
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)C[C:4]([OH:6])=O.C1C=CC(P([N:22]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.N#N.Cl.[NH2:28][CH2:29][C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31].[C:40]1([CH3:46])[CH:45]=CC=C[CH:41]=1>O.C(N(CC)CC)C>[CH2:41]([NH:22][C:4]([NH:28][CH2:29][C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31])=[O:6])[CH:40]([CH3:46])[CH3:45] |f:3.4|

Inputs

Step One
Name
Quantity
106.36 g
Type
reactant
Smiles
CC(CC(=O)O)C
Name
Quantity
800 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
126.46 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
289.3 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
Cl.NCC(=O)OCC1=CC=CC=C1
Name
Quantity
1000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150.54 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
stir at 20-30° C. for 1-2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 90° C
ADDITION
Type
ADDITION
Details
Add the R1 mixture into R2 drop
ADDITION
Type
ADDITION
Details
wise slowly via addition funnel at 20-30° C.
STIRRING
Type
STIRRING
Details
stir for 1-2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Separate the organic and
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with EtOAc (2×1000 ml)
WASH
Type
WASH
Details
Combine the organic layers and wash with 1 N hydrochloric acid (1000 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
FILTRATION
Type
FILTRATION
Details
then filter the solid
CUSTOM
Type
CUSTOM
Details
Dry the filter cake under reduced pressure below 40° C.

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
product
Smiles
C(C(C)C)NC(=O)NCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 218 g
YIELD: PERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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